N-[2-(cyclohex-1-en-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine is a chemical compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a triazine ring with diethoxy groups
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-20-14-17-13(18-15(19-14)21-4-2)16-11-10-12-8-6-5-7-9-12/h8H,3-7,9-11H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCAZPHDMXEFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NCCC2=CCCCC2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine typically involves the reaction of cyclohexene with ethylamine to form the intermediate N-[2-(cyclohex-1-en-1-yl)ethyl]amine. This intermediate is then reacted with 4,6-diethoxy-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethyl acetate and the application of heat to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-cyclohexenyl)ethylamine
- 2-(1-cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine is unique due to its triazine ring structure with diethoxy groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
